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Introduction
Rebaudioside N is a steviol glycoside, a class of natural, high-intensity sweeteners derived

from the plant Stevia rebaudiana. As with other steviol glycosides, the sensory profile and

physicochemical properties of Rebaudioside N can be enhanced through enzymatic

modification. This document provides detailed application notes and protocols for the

enzymatic synthesis of Rebaudioside N from its precursors, primarily Rebaudioside A or

Rebaudioside J, utilizing UDP-glycosyltransferases (UGTs). These methods are crucial for the

development of novel sweeteners with improved taste profiles and for the synthesis of

standards for analytical purposes.

The primary enzymatic route for producing Rebaudioside N involves the selective addition of a

glucose moiety to a precursor molecule, a reaction catalyzed by specific UGTs. A patent has

described a method for preparing Rebaudioside N using a UDP-glycosyltransferase with either

Rebaudioside A or Rebaudioside J as the substrate in the presence of a glycosyl donor[1]. The

protocols outlined below are based on established methodologies for the enzymatic

modification of other steviol glycosides, providing a robust framework for the synthesis of

Rebaudioside N.
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The most prominent and specific method for the synthesis of Rebaudioside N is the use of

UDP-glycosyltransferases. These enzymes catalyze the transfer of a glucose unit from an

activated sugar donor, typically UDP-glucose, to the steviol glycoside backbone.

Key Enzymes and Donors:
UDP-glycosyltransferases (UGTs): These enzymes exhibit high specificity in their

glycosylation patterns. UGTs sourced from Stevia rebaudiana (e.g., UGT76G1, UGT91D2) or

other organisms like Solanum lycopersicum (UGTSL2) have been successfully used to

modify various steviol glycosides[2][3][4]. For the synthesis of Rebaudioside N, a UGT

capable of adding a glucose molecule at the desired position on Rebaudioside A or J is

required.

UDP-glucose (UDPG): This is the primary glycosyl donor for UGT-catalyzed reactions. Due

to its high cost, in situ regeneration systems are often employed in large-scale production[4].

Sucrose Synthase (SuSy): To regenerate UDP-glucose and improve reaction efficiency,

sucrose synthase is often coupled with the UGT. SuSy utilizes the more economical sucrose

to convert UDP back to UDP-glucose, driving the glycosylation reaction forward[4][5].

Data on Related Enzymatic Conversions
While specific quantitative data for the enzymatic synthesis of Rebaudioside N is not readily

available in published literature, the following table summarizes the conversion efficiencies of

analogous reactions involving other steviol glycosides. This data provides a benchmark for

expected yields in the synthesis of Rebaudioside N.
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Substrate Product
Enzyme
System

Glycosyl
Donor

Conversion
Yield

Reference

Stevioside
Rebaudioside

A

UGT76G1

and AtSUS1
Sucrose 78% [5]

Rebaudioside

A

Rebaudioside

D

UGTSL2 and

StSUS1
Sucrose 74.6% [6]

Stevioside
Rebaudioside

D

UGT76G1,

UGTSL2

(Asn358Phe

mutant),

StSUS1

Sucrose
72% (14.4

g/L)
[4][7]

Stevioside
Rebaudioside

A

β-1,3-

glucanase

from Irpex

lacteus

Curdlan 62.5% [8]

Stevioside
Rebaudioside

A

CGTase from

Bacillus

licheniformis

DSM13

Starch 70-80% [8]

Experimental Protocols
The following protocols provide a detailed methodology for the enzymatic synthesis of

Rebaudioside N.

Protocol 1: Small-Scale Synthesis of Rebaudioside N
using UGT and UDP-glucose
This protocol is suitable for initial screening of enzymes and reaction conditions.

Materials:

Rebaudioside A or Rebaudioside J (substrate)
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UDP-glucose (glycosyl donor)

Recombinant UDP-glycosyltransferase (UGT)

Potassium phosphate buffer (50 mM, pH 7.2)

Magnesium chloride (MgCl₂)

Microcentrifuge tubes

Thermomixer or water bath

HPLC or UHPLC-MS system for analysis

Procedure:

Reaction Mixture Preparation: In a 1.5 mL microcentrifuge tube, prepare the following

reaction mixture:

Rebaudioside A or J: 1 mM

UDP-glucose: 2 mM

MgCl₂: 3 mM

UGT enzyme (crude extract or purified): 1 mg total protein

Potassium phosphate buffer (50 mM, pH 7.2): to a final volume of 1 mL

Incubation: Incubate the reaction mixture at 30°C for 1 to 24 hours with gentle shaking.

Reaction Termination: Stop the reaction by heating the mixture at 100°C for 5 minutes to

denature the enzyme.

Sample Preparation for Analysis: Centrifuge the tube at high speed (e.g., 13,000 rpm) for 10

minutes to pellet the denatured protein.

Analysis: Analyze the supernatant for the presence of Rebaudioside N using HPLC or

UHPLC-MS.
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Protocol 2: Preparative-Scale Synthesis of Rebaudioside
N with UDP-glucose Regeneration
This protocol is designed for larger-scale production and incorporates a UDP-glucose

regeneration system to improve cost-effectiveness.

Materials:

Rebaudioside A or J (substrate)

Sucrose (co-substrate for regeneration)

UDP (or a catalytic amount of UDP-glucose)

Recombinant UGT

Recombinant Sucrose Synthase (SuSy)

Potassium phosphate buffer (50 mM, pH 7.2)

MgCl₂

Reaction vessel (e.g., stirred-tank bioreactor)

Analytical and preparative HPLC systems

Procedure:

Reaction Setup: In a suitable reaction vessel, prepare the following mixture:

Rebaudioside A or J: 20 g/L

Sucrose: 60 g/L

UDP: 0.006 mM (or UDP-glucose at a catalytic amount)

MgCl₂: 3 mM

Crude cell extract containing co-expressed UGT and SuSy: 120 mg total protein
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Potassium phosphate buffer (50 mM, pH 7.2): to the desired final volume

Reaction Conditions: Maintain the reaction at 30°C with constant stirring (e.g., 200 rpm) for

24 hours.

Monitoring: Periodically take samples to monitor the conversion of the substrate and the

formation of Rebaudioside N by HPLC.

Product Recovery: Once the reaction reaches completion (or equilibrium), terminate the

reaction by heat inactivation or by lowering the pH.

Purification: Purify Rebaudioside N from the reaction mixture using chromatographic

techniques such as preparative HPLC.

Analysis and Quantification of Rebaudioside N
Accurate detection and quantification of Rebaudioside N are essential for monitoring reaction

progress and for characterizing the final product.

Method: UHPLC-Orbitrap MS

Column: A sub-2 µm amide column is suitable for the separation of steviol glycosides.

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is commonly

used[3].

A: Water with 0.1% (v/v) formic acid

B: Acetonitrile with 0.1% (v/v) formic acid

Gradient Example:

0-12 min: Hold at 32% B

12-18 min: 32% to 98% B

18-18.2 min: Hold at 98% B

18.2-30 min: Return to 32% B for re-equilibration
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Detection: High-resolution mass spectrometry (HR-MS) in negative ion mode is effective for

identifying and quantifying steviol glycosides based on their accurate mass[9].

Visualizations
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Caption: Enzymatic synthesis of Rebaudioside N using UGT with UDP-glucose regeneration.
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Caption: General experimental workflow for enzymatic modification of Rebaudioside N.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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